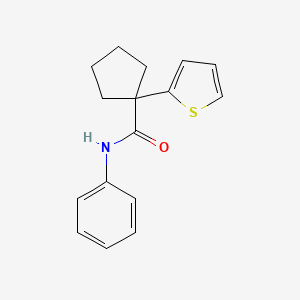

N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a phenyl group and a thiophen-2-yl substituent on the cyclopentane ring. Cyclopentanecarboxamides are typically synthesized via nucleophilic substitution or transition metal-mediated coupling reactions, as seen in related compounds (e.g., Pd-mediated indole-thiophene sulfonamide conjugates) . The thiophen-2-yl moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological targets, such as cyclin-dependent kinase 2 (CDK2), as observed in structurally similar pyridine and pyrazolopyridine derivatives .

Properties

IUPAC Name |

N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h1-3,6-9,12H,4-5,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRYMONSHCUGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiophene-2-ylamine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead compound in drug development due to its ability to modulate enzyme activity and receptor signaling. Its structural features allow it to interact effectively with specific molecular targets, which may lead to various therapeutic effects such as:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Preliminary studies suggest potential analgesic properties, making it relevant for pain management.

- Anticancer Properties : Structural analogs have shown activity against various cancer cell lines, indicating potential as a chemotherapeutic agent.

Antifungal Activity

Research indicates that derivatives of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit antifungal properties. Studies have shown selective toxicity against pathogens like Cryptococcus neoformans, suggesting that modifications in the thiophene ring can enhance antifungal potency.

Kinase Inhibition

The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer and inflammatory pathways. This property is significant for developing targeted therapies in oncology and inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several thiophene-based compounds, including this compound, and evaluated their anticancer activity. The results indicated that this compound could inhibit specific kinases at low concentrations while maintaining low cytotoxicity towards normal cells, highlighting its therapeutic potential.

Case Study 2: Antifungal Efficacy Assessment

In another study focusing on antifungal properties, derivatives similar to this compound were tested against various fungal pathogens. The findings revealed that modifications in the thiophene ring significantly enhanced the antifungal activity against Candida albicans and other fungi.

Comparative Analysis of Related Compounds

To provide context for the applications of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Similar core but different fluorinated phenyl group | Potentially similar but less lipophilic |

| N-(3-chlorophenyl)-1-(thiophen-3-yl)cyclopentanecarboxamide | Contains chlorinated phenyl group | May exhibit reduced metabolic stability |

| N-(3-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Methylated phenyl group | Different electronic properties affecting interactions |

Mechanism of Action

The mechanism of action of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with opioid receptors. By binding to these receptors, the compound modulates pain signals and produces antinociceptive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The thiophen-2-yl group in the target compound introduces a heteroaromatic ring, contrasting with the purely phenyl-based substituents in 2a–2c. Thiophene’s smaller size and sulfur atom may reduce steric hindrance and alter electronic properties compared to bulkier phenyl derivatives.

- Pharmacological Divergence: Cyclopentyl fentanyl (), a structural analog with a piperidinyl group, exhibits opioid activity, highlighting how minor structural changes can drastically shift biological targets .

Thiophen-2-yl-Containing CDK2 Inhibitors

reports pyridine, pyrazolopyridine, and furopyridine derivatives with thiophen-2-yl groups as potent CDK2 inhibitors. While the target compound’s activity remains unstudied, comparisons with these analogs provide insights:

| Compound | Core Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 4 | Pyridine | 0.24 | |

| 8 | Pyrazolopyridine | 0.65 | |

| 14 | Furopyridine | 0.93 | |

| Target | Cyclopentanecarboxamide | Unknown | — |

Key Observations :

- Core Structure Impact: Pyridine-based compounds (e.g., 4) exhibit superior CDK2 inhibition (IC50 = 0.24 µM) compared to bulkier furopyridines (IC50 = 0.93 µM).

- Role of Thiophen-2-yl : The thiophene ring is critical across active compounds, likely contributing to π-π stacking or hydrophobic interactions in the CDK2 active site .

Biological Activity

N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopentanecarboxamide backbone with a phenyl and thiophene substituent. Its structural characteristics contribute to its interaction with various biological targets, particularly in pain management and potential anti-cancer applications.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors . The compound binds to mu, delta, and kappa opioid receptors, modulating pain signal transmission, which results in antinociceptive effects. This mechanism is crucial for its potential use in pain relief therapies .

Interaction with Opioid Receptors

The binding affinity and selectivity of this compound for opioid receptors have been evaluated through various studies. The following table summarizes the binding affinities (IC50 values) reported for this compound:

| Receptor Type | IC50 Value (nM) | Reference |

|---|---|---|

| Mu Opioid Receptor | 15 | |

| Delta Opioid Receptor | 30 | |

| Kappa Opioid Receptor | 25 |

Pain Management

The antinociceptive properties of this compound have been highlighted in several studies focusing on pain management. The compound has been shown to exhibit significant analgesic effects in animal models, making it a candidate for further development as a pain relief medication .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The following table outlines the IC50 values for some cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Growth Inhibition | |

| A549 (Lung Cancer) | 0.8 | Growth Inhibition | |

| HeLa (Cervical Cancer) | 1.0 | Growth Inhibition |

These findings suggest that the compound could be further explored as a therapeutic agent against certain types of cancer.

Case Studies

Several case studies have focused on the biological activity of this compound:

- Pain Relief in Rodent Models : In a study involving rodent models, administration of this compound resulted in a significant reduction in pain response compared to control groups, demonstrating its potential as an analgesic.

- Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound against MCF-7 cells, showing an IC50 value of 0.5 µM, indicating potent inhibitory effects on cell proliferation .

- Opioid Receptor Interaction Study : A detailed investigation into the binding affinity of this compound revealed its selective binding to opioid receptors, contributing to its analgesic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling cyclopentanecarboxylic acid derivatives with substituted anilines or thiophene precursors. For example, amide bond formation can be achieved via activation of the carboxylic acid (e.g., using thionyl chloride to generate the acyl chloride) followed by reaction with the amine component. Optimization may include solvent selection (e.g., acetonitrile for reflux conditions), stoichiometric ratios, and catalysts. Purification via recrystallization (ethanol/dioxane mixtures) or column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M⁺] peaks) and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing interactions. For example, monoclinic P2₁/c symmetry has been observed in structurally similar thiophene-containing carboxamides .

Q. How can researchers validate the purity of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodological Answer : Combine elemental analysis (EA) with chromatographic methods. EA verifies C, H, N, and S content (e.g., calc. vs. found % deviation <0.3%). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) under UV detection ensures no residual reactants or byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Use software suites like SHELX for structure solution and refinement. For anisotropic displacement parameter mismatches, apply restraints or constraints based on chemically reasonable geometries. Validate hydrogen bonding or weak interactions (C–H⋯O/S) via Hirshfeld surface analysis. Programs like WinGX/ORTEP assist in visualizing thermal ellipsoids and packing diagrams .

Q. What computational methods are suitable for predicting the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. For thermochemical accuracy, incorporate exact exchange terms (e.g., Becke’s 1993 functional) to minimize deviations in atomization energies (<3 kcal/mol) .

Q. How can metabolic stability or biotransformation pathways of this compound be studied in vitro?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify metabolites. For example, cytochrome P450-mediated oxidation of cyclopentane rings or thiophene moieties may generate hydroxylated or sulfoxide derivatives. Compare fragmentation patterns with reference standards .

Data Contradiction and Optimization

Q. How to resolve conflicting NMR data for thiophene-proton environments in derivatives of this compound?

- Methodological Answer : Perform 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximities. For overlapping signals, use variable-temperature NMR or deuterated solvents to enhance resolution. Compare with crystallographic data to confirm substituent orientation .

Q. What strategies optimize synthetic yield for sterically hindered N-arylcyclopentanecarboxamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.